oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate
CAS No.: 1807939-52-1
Cat. No.: VC2895763
Molecular Formula: C13H22N2O6
Molecular Weight: 302.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807939-52-1 |
|---|---|
| Molecular Formula | C13H22N2O6 |
| Molecular Weight | 302.32 g/mol |
| IUPAC Name | tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate;oxalic acid |
| Standard InChI | InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-9-7-4-8(9)6-12-5-7;3-1(4)2(5)6/h7-9,12H,4-6H2,1-3H3,(H,13,14);(H,3,4)(H,5,6)/t7-,8+,9?; |
| Standard InChI Key | CTCNNIULUJYERS-VMNZFRLGSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC1[C@@H]2C[C@H]1CNC2.C(=O)(C(=O)O)O |
| SMILES | CC(C)(C)OC(=O)NC1C2CC1CNC2.C(=O)(C(=O)O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1C2CC1CNC2.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Properties
Molecular Identity and Classification
Oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate is a complex organic compound identified by CAS number 1807939-52-1. It belongs to the chemical class of carbamates with an incorporated azabicyclic ring system. The compound represents a salt formed between oxalic acid and a tert-butyl carbamate derivative containing a stereospecific 3-azabicyclo[3.1.1]heptane ring system.
Physical and Chemical Properties
The compound exhibits several notable physical and chemical properties as outlined in Table 1:
| Property | Value |
|---|---|
| Molecular Formula | C13H22N2O6 |
| Molecular Weight | 302.32 g/mol |
| Physical State | Solid (at standard conditions) |
| IUPAC Name | tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate;oxalic acid |
| CAS Number | 1807939-52-1 |
| VCID | VC2895763 |
Table 1: Physical and chemical properties of oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate.
Structural Analysis
The structure of this compound comprises three key components: the oxalic acid moiety, the tert-butyl carbamate group, and the 3-azabicyclo[3.1.1]heptane ring system. The stereochemistry is specifically defined with (1R,5S,6r) configuration in the bicyclic portion, indicating precise spatial arrangement of atoms that likely influences its biological and chemical properties.
The compound's structure can be represented using various chemical notations:
| Notation Type | Representation |
|---|---|
| Standard InChI | InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-9-7-4-8(9)6-12-5-7;3-1(4)2(5)6/h7-9,12H,4-6H2,1-3H3,(H,13,14);(H,3,4)(H,5,6)/t7-,8+,9?; |
| Standard InChIKey | CTCNNIULUJYERS-VMNZFRLGSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC1[C@@H]2C[C@H]1CNC2.C(=O)(C(=O)O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1C2CC1CNC2.C(=O)(C(=O)O)O |
Table 2: Chemical notation representations of the compound.
Synthesis and Preparation
Synthetic Routes
The synthesis of oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate involves multiple steps. The primary approach involves the reaction of tert-butyl carbamate with an appropriately functionalized 3-azabicyclo[3.1.1]heptane derivative, followed by salt formation with oxalic acid.
Applications and Research Significance
Pharmaceutical Applications
The compound serves primarily as an intermediate in pharmaceutical research and development. Its complex structure, particularly the 3-azabicyclo[3.1.1]heptane ring system with defined stereochemistry, makes it valuable for the synthesis of biologically active molecules.
Azabicyclic compounds similar to this one have demonstrated potential in various pharmaceutical applications, including:
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Central nervous system (CNS) active agents
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Enzyme inhibitors
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Receptor modulators
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Scaffolds for drug discovery
Organic Chemistry Research
In organic chemistry research, this compound represents an important building block for creating more complex molecular architectures. The presence of both the carbamate group and the azabicyclic system provides multiple reactive sites for further functionalization.
The oxalic acid component may serve as both a stabilizing agent for the salt form and potentially participate in certain chemical transformations. Oxalic acid is known to undergo degradation through catalytic processes, which might be relevant in some applications of this compound .
Chemical Reactivity and Stability
Reactivity Profile
The reactivity of this compound is determined by its constituent functional groups:
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The carbamate group (N-COO-) can undergo hydrolysis under acidic or basic conditions
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The azabicyclic nitrogen can participate in nucleophilic reactions
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The oxalic acid portion might undergo degradation pathways similar to those documented for free oxalic acid
Degradation Pathways
Oxalic acid components can undergo catalytic degradation, which might affect the stability of this compound under certain conditions. Research on oxalic acid degradation indicates that it can decompose through oxidative dehydrogenation reactions, ultimately producing carbon dioxide .
The mechanism typically involves:
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Initial oxidation to form reactive intermediates
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Formation of unstable species like ·OOC–COOH
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Decomposition to carbon dioxide, especially in acidic conditions
Structural Relationships and Analogs
Related Compounds
This compound shares structural similarities with several related molecules that have been documented in chemical databases:
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Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate (CID 72207252) - differs in lacking the oxalic acid component and having an amino group instead of a carbamate group at the 6-position
-
Tert-butyl N-[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate (CID 98048534) - contains a similar carbamate group but with a different azabicyclic system (3.1.0 instead of 3.1.1)
Understanding these structural relationships can provide insights into the chemical behavior and potential applications of the target compound.
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